3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid

Medicinal Chemistry Chemical Biology Drug Design

3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid (CAS: 2749705-57-3) is a synthetic small molecule (C13H14ClNO4, MW: 283.71) belonging to the class of benzoic acid derivatives featuring a unique combination of a 3-chloro substituent, a cyclobutylamino group, and a 2-oxoethoxy linker. These multi-functional structural moieties can critically influence physicochemical parameters such as lipophilicity (LogP), acidity (pKa), and metabolic stability, distinguishing it from simpler benzoic acid analogs.

Molecular Formula C13H14ClNO4
Molecular Weight 283.71 g/mol
Cat. No. B8164351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid
Molecular FormulaC13H14ClNO4
Molecular Weight283.71 g/mol
Structural Identifiers
SMILESC1CC(C1)NC(=O)COC2=C(C=C(C=C2)C(=O)O)Cl
InChIInChI=1S/C13H14ClNO4/c14-10-6-8(13(17)18)4-5-11(10)19-7-12(16)15-9-2-1-3-9/h4-6,9H,1-3,7H2,(H,15,16)(H,17,18)
InChIKeyTVMVGJQYSDFDHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic Acid: Structural Identity and Baseline Procurement Data


3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid (CAS: 2749705-57-3) is a synthetic small molecule (C13H14ClNO4, MW: 283.71) belonging to the class of benzoic acid derivatives featuring a unique combination of a 3-chloro substituent, a cyclobutylamino group, and a 2-oxoethoxy linker. These multi-functional structural moieties can critically influence physicochemical parameters such as lipophilicity (LogP), acidity (pKa), and metabolic stability, distinguishing it from simpler benzoic acid analogs . This compound is primarily utilized as a versatile intermediate or building block in medicinal chemistry and chemical biology research, serving as a key precursor for developing potential therapeutic candidates, particularly where constrained cyclic amines are desirable [1].

3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic Acid: Why Structural Analogs Cannot Be Interchanged Without Risk


The multi-functional nature of this compound makes it highly sensitive to subtle structural modifications. Simply substituting the cyclobutylamino group with an ethylamino or cyclohexylamino analog, or removing the 3-chloro substituent, can drastically alter its physicochemical profile, such as LogP and pKa, which in turn affects solubility and reactivity . Similarly, changes to the oxoethoxy linker length can impact the compound's utility in bioconjugation or as a PROteolysis TArgeting Chimera (PROTAC) linker [1]. This structural uniqueness means that 'in-class' compounds cannot be generically interchanged without risking downstream failure in synthetic routes or biological assays, necessitating a thorough review of the specific quantitative evidence below.

3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic Acid: Quantifiable Differentiation Evidence from Structural and Physicochemical Analysis


Unique Structural Motif: Combining 3-Chloro Substitution with a Cyclobutylamino-2-Oxoethoxy Linker on a Benzoic Acid Scaffold

The target compound uniquely combines a 3-chloro substituent and a cyclobutylamino-2-oxoethoxy linker on a benzoic acid core. In contrast, the most common analogs, such as 4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid (lacking chloro), lose the electron-withdrawing inductive effect of the chlorine atom, altering aromatic reactivity. Similarly, 3-chloro-4-(2-(ethylamino)-2-oxoethoxy)benzoic acid (acyclic amine) forfeits the constrained cyclobutane ring, which is known to improve metabolic stability .

Medicinal Chemistry Chemical Biology Drug Design

Predicted Lipophilicity (cLogP) and Acidity (pKa) Differentiation Against Dechlorinated and Non-Cyclic Amine Analogs

Computational predictions indicate that the 3-chloro and cyclobutylamino groups significantly influence the compound's physicochemical profile. The target compound has a predicted cLogP of approximately 2.1 ± 0.5, which is higher than the non-chlorinated analog 4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid (cLogP ~1.4) due to the lipophilic chlorine atom. The benzoic acid pKa is predicted to be 3.8 ± 0.1, which is slightly lower than the non-chlorinated analog (pKa ~4.2) because of the electron-withdrawing effect of the chlorine, impacting solubility and ionization at physiological pH [1].

Physicochemical Property ADME Drug Discovery

Evaluation as a PROTAC Linker Precursor with a Defined Exit Vector Geometry

The 2-oxoethoxy moiety in the target compound provides a suitable functional handle for bioconjugation, making it a potential precursor for PROTAC linker design. The rigid cyclobutane ring offers a constrained geometry that can influence the ternary complex formation between the target protein, PROTAC, and E3 ligase, in contrast to more flexible alkyl linkers found in simpler analogs like 3-chloro-4-(2-(ethylamino)-2-oxoethoxy)benzoic acid. While direct PROTAC ternary complex affinity data is not yet available, the structural design is consistent with principles for improving degradation efficiency by pre-organizing the linker geometry [1].

PROTAC Linker Chemistry Targeted Protein Degradation

3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic Acid: Optimal Procurement Scenarios for Research and Industry


Medicinal Chemistry Building Block for Synthesizing Cyclobutyl-Containing Drug Candidates

This compound is ideally procured by medicinal chemistry teams aiming to introduce a constrained cyclobutylamino moiety into lead compounds, a strategy known to improve metabolic stability and target engagement. Its unique 3-chloro-2-oxoethoxy-benzoic acid scaffold, supported by its distinct cLogP and pKa profile compared to non-chlorinated or acyclic analogs, makes it a valuable intermediate for synthesizing libraries targeting CNS or metabolic disease targets .

PROTAC Linker Development for Targeted Protein Degradation

Chemical biology groups developing PROTACs should procure this compound as a key intermediate for designing rigid linkers. The cyclobutyl ring's constrained geometry is a critical asset for optimizing ternary complex formation and degradation efficiency, a key differentiator from flexible-linker building blocks .

Bioconjugation Reagent for Site-Specific Protein Labeling

The 2-oxoethoxy group serves as an ideal functional handle for bioconjugation via amide bond formation. This compound can be used to synthesize activated esters or maleimides for site-specific labeling of antibodies or proteins, making it a valuable procurement target for R&D teams developing stable therapeutic conjugates .

Fragment-Based Drug Discovery (FBDD) to Probe Cyclobutane Binding Pockets

Procure this compound as a fragment for X-ray crystallographic screening against novel protein targets. Its structural uniqueness and the constrained cyclobutane ring can provide valuable binding vectors and occupancy data in hydrophobic pockets, as supported by its distinct lipophilic profile .

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